molecular formula C16H9F2NO4 B2922002 2-[(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 531508-60-8

2-[(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2922002
CAS No.: 531508-60-8
M. Wt: 317.248
InChI Key: CWHUYVLAUGMQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a core isoindole-1,3-dione scaffold substituted with a 2,2-difluoro-2H-1,3-benzodioxol-4-ylmethyl group.

Properties

IUPAC Name

2-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2NO4/c17-16(18)22-12-7-3-4-9(13(12)23-16)8-19-14(20)10-5-1-2-6-11(10)15(19)21/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHUYVLAUGMQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C4C(=CC=C3)OC(O4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a derivative of isoindole with potential biological activities. Its structure incorporates a difluorobenzodioxole moiety which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C12H10F2N2O3C_{12}H_{10}F_2N_2O_3, and it features a complex structure that includes both an isoindole and a difluorobenzodioxole component. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

1. Inhibition of Cyclooxygenase (COX) Enzymes

Recent studies have indicated that derivatives of isoindole compounds exhibit significant inhibition of COX enzymes, particularly COX-2. The COX enzymes are critical in the inflammatory response and pain pathways.

CompoundIC50 (µM)COX Selectivity
Meloxicam0.9COX-2 selective
Compound D0.5Higher selectivity for COX-2
Compound E0.7Comparable to Meloxicam

In vitro studies demonstrated that certain derivatives showed greater inhibition of COX-2 compared to the reference drug meloxicam, suggesting a promising anti-inflammatory profile for these compounds .

The mechanism by which these compounds exert their effects involves binding at the active site of the COX enzyme. Molecular docking studies reveal that the isoindole moiety interacts with key residues within the COX binding site, forming hydrogen bonds and hydrophobic interactions that stabilize the compound in the enzyme's active site .

Study 1: Anti-inflammatory Activity

In a study published in International Journal of Molecular Sciences, researchers evaluated several isoindole derivatives for their anti-inflammatory properties through COX inhibition assays. The results indicated that compounds with longer linkers between the isoindole and benzodioxole groups exhibited enhanced COX-2 inhibitory activity compared to shorter linkers .

Study 2: Analgesic Effects

Another investigation assessed the analgesic effects of these compounds in animal models. The results showed that administration of selected derivatives led to a significant reduction in pain responses in inflammatory models, correlating with their COX inhibitory activity. This supports their potential use as analgesics in clinical settings .

Comparison with Similar Compounds

Comparison with Similar Isoindole-1,3-dione Derivatives

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with selected analogs:

Compound Name & Reference Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-[(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione (Target) 2,2-Difluoro-2H-1,3-benzodioxol-4-ylmethyl C₁₆H₁₀F₂NO₅* 347.26 Difluoro-benzodioxol, isoindole dione
2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione 2-Fluoro-4-hydroxybenzyl C₁₅H₁₀FNO₃ 295.25 Fluoro, hydroxyl, isoindole dione
2-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione 5-Bromo-1,3-thiazol-2-ylmethyl C₁₂H₈BrN₂O₂S 356.20 Bromo-thiazole, isoindole dione
2-[(2S)-oxiran-2-ylmethyl]-2,3-dihydro-1H-isoindole-1,3-dione (2S)-oxiran-2-ylmethyl C₁₁H₉NO₃ 217.20 Epoxide, isoindole dione
Key Observations:
  • Lipophilicity : The benzodioxol system may enhance lipophilicity relative to polar groups (e.g., hydroxyl), improving blood-brain barrier penetration .
  • Steric Considerations : The bicyclic benzodioxol group introduces steric bulk, which could hinder interactions with flat binding pockets compared to smaller substituents like thiazole .
Key Observations:
  • Reaction Efficiency : Yields for isoindole-1,3-dione derivatives range from 60–86%, depending on substituent steric and electronic demands .
  • Fluorine Incorporation : Fluorinated analogs (e.g., ) often require anhydride-amine condensations under acidic conditions, similar to the inferred route for the target compound.

Stability and Reactivity

  • Fluorine Effects: The difluoro-benzodioxol group likely enhances thermal and enzymatic stability relative to non-fluorinated analogs .
  • Hydrolytic Susceptibility : The isoindole-1,3-dione core is prone to hydrolysis under strong acidic/basic conditions, but fluorination may slow this process .
  • Thiazole vs. Benzodioxol : Thiazole-containing derivatives () may exhibit higher reactivity in electrophilic substitutions due to sulfur’s electron-rich nature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.